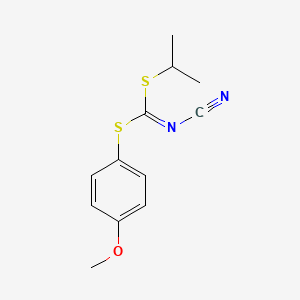
Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H14N2OS2 and a molecular weight of 266.38 g/mol . This compound is used primarily in proteomics research and has various applications in scientific research.
準備方法
The preparation of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves synthetic routes that typically include the reaction of isopropyl alcohol with 4-methoxyphenyl isothiocyanate and a cyanide source under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
類似化合物との比較
Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate can be compared with similar compounds such as:
- Isopropyl (4-methylphenyl)cyano-carbonimidodithioate
- Isopropyl (4-chlorophenyl)cyano-carbonimidodithioate
- Isopropyl (4-nitrophenyl)cyano-carbonimidodithioate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can affect their reactivity and applications. This compound is unique due to the presence of the methoxy group, which can influence its chemical properties and interactions with biological targets.
特性
分子式 |
C12H14N2OS2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
[(4-methoxyphenyl)sulfanyl-propan-2-ylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-9(2)16-12(14-8-13)17-11-6-4-10(15-3)5-7-11/h4-7,9H,1-3H3 |
InChIキー |
MHNMFELQJHYRGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC(=NC#N)SC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


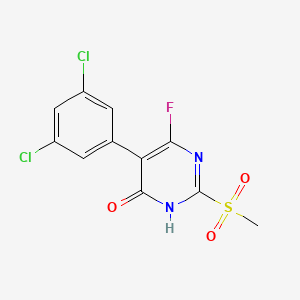

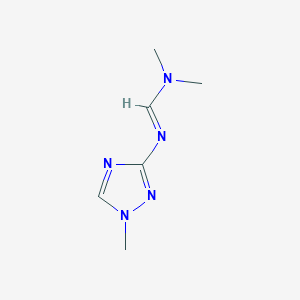

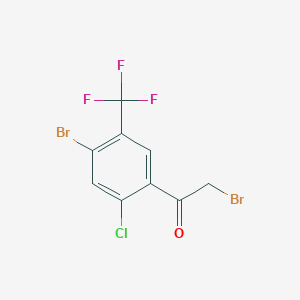
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
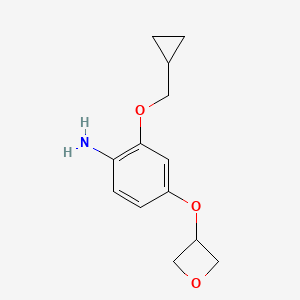
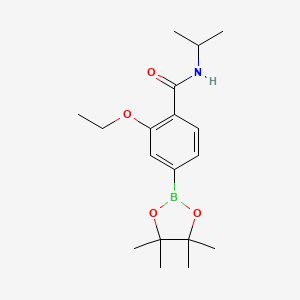


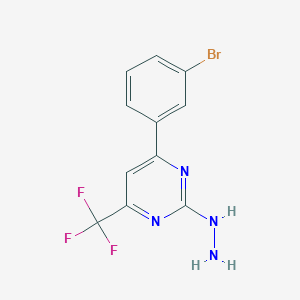

![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
